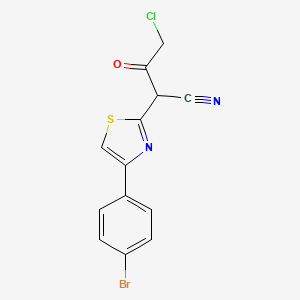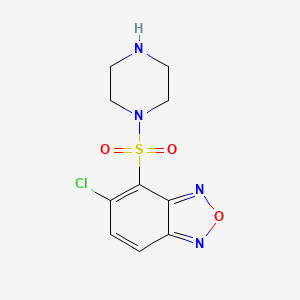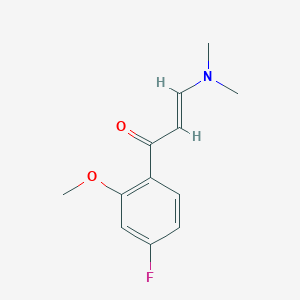
1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxy group and a fluorine atom on a phenyl ring, along with a dimethylamino group and a propene-1-one moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxy-4-fluoroacetophenone.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxy-4-fluoroacetophenone with dimethylamine under specific conditions, such as the presence of a base like sodium hydride.
Final Product Formation: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorine groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in biochemical studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: It serves as a precursor in the synthesis of various industrial chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, leading to alterations in cellular functions. For example, it may modulate the activity of neurotransmitter receptors or kinases involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxy-4-chlorophenyl)-3-dimethylamino-2-propene-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Methoxy-4-bromophenyl)-3-dimethylamino-2-propene-1-one: Similar structure with a bromine atom instead of fluorine.
1-(2-Methoxy-4-iodophenyl)-3-dimethylamino-2-propene-1-one: Similar structure with an iodine atom instead of fluorine.
Uniqueness
1-(2-Methoxy-4-fluorophenyl)-3-dimethylamino-2-propene-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)7-6-11(15)10-5-4-9(13)8-12(10)16-3/h4-8H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEJEYPRGWSYHB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
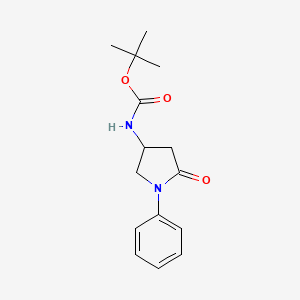
![N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B8072942.png)
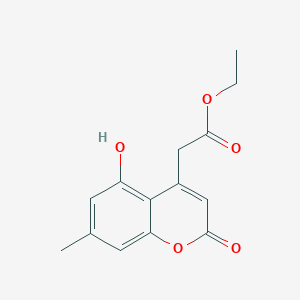
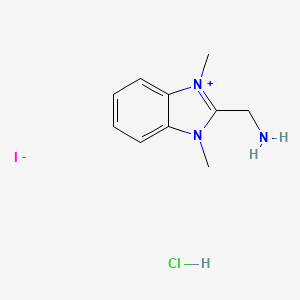
![Ethyl 2-(14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)acetate](/img/structure/B8072961.png)
![(1S)-11-acetyl-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8072967.png)
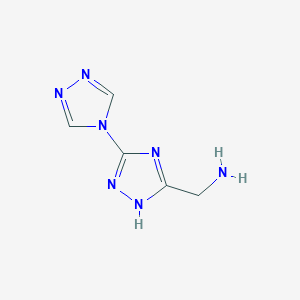
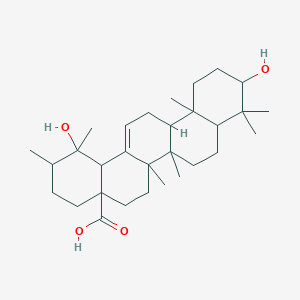
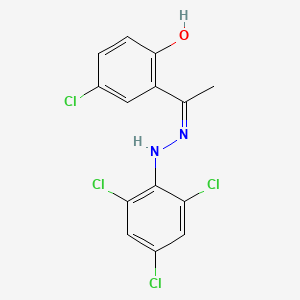
![2-[1-[(4-Oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid](/img/structure/B8072982.png)
![2-Hydroxy-2-[2-(4-nitrophenyl)-2-oxoethyl]indene-1,3-dione](/img/structure/B8072985.png)
![3-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B8072992.png)
